Home > Products > Screening Compounds P37676 > N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-phenyloxalamide
N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-phenyloxalamide - 898406-68-3

N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-phenyloxalamide

Catalog Number: EVT-2492375
CAS Number: 898406-68-3
Molecular Formula: C21H24ClN3O4S
Molecular Weight: 449.95
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

YIR-329

Compound Description: YIR-329 is a 1-azaspiro[5.5]undecane derivative with a cyclohexyl ring attached to the piperidine ring. It was designed as a CD4 mimic to inhibit the interaction between gp120 and CD4, a crucial step in HIV entry into host cells. YIR-329 showed slightly weaker anti-HIV activity compared to the lead compound HAR-171. []

Relevance: While YIR-329 doesn't share the same core structure as N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-phenyloxalamide, it is considered structurally related due to its focus on the cyclohexyl moiety and piperidine ring system. Both compounds aim to target similar hydrophobic pockets within their respective protein targets. YIR-329 highlights the importance of the cyclohexyl group in these types of inhibitors. []

YIR-819 (N1-(4-chlorophenyl)-N2-(1-(2-(N-(amidino)glycinamide)ethyl)-2-cyclohexylpiperidin-4-yl)oxalamide)

Compound Description: YIR-819 is a mono-cyclohexyl-type CD4 mimic designed to inhibit HIV entry. It features a guanidino group on the piperidine nitrogen atom, which enhances its interaction with Asp368 in the gp120 Phe43 cavity. YIR-819 demonstrates fivefold greater anti-HIV activity compared to YIR-329. []

Relevance: YIR-819 shares several structural similarities with N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-phenyloxalamide. Both compounds possess a piperidine ring, a crucial 4-chlorophenyl group, and an oxalamide moiety. The presence of these shared features suggests that YIR-819 can provide valuable insights into the structure-activity relationship of N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-phenyloxalamide, particularly regarding the impact of substitutions on the piperidine ring and the role of the oxalamide group in biological activity. []

YIR-821 (1-(2-(5-guanidinovaleramide)ethyl derivative of YIR-819)

Compound Description: YIR-821 is another mono-cyclohexyl-type CD4 mimic and a derivative of YIR-819. It also contains a guanidino group and exhibits potent anti-HIV activity, comparable to YIR-819. []

Relevance: As a derivative of YIR-819, YIR-821 shares the same core structure with N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-phenyloxalamide, including the piperidine ring, the 4-chlorophenyl group, and the oxalamide moiety. The difference lies in the specific substituents on the piperidine nitrogen. Comparing the activities of YIR-821 and N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-phenyloxalamide could reveal the influence of different substituents at that position on their biological activities. []

HAR-171

Compound Description: HAR-171 is a previously discovered lead compound that served as a starting point for developing new CD4 mimics. While its specific structure is not provided, it exhibited potent anti-HIV activity, outperforming YIR-329. []

Relevance: Although the precise structure of HAR-171 remains undisclosed, its description as a lead compound for CD4 mimics and its superior anti-HIV activity compared to YIR-329 suggest that it likely possesses structural features relevant to N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-phenyloxalamide. Understanding the structure of HAR-171 would offer valuable insights into the structural requirements for potent CD4 mimicry and could guide further optimization of N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-phenyloxalamide. []

Compound Description: BMS-299897 is a γ-secretase inhibitor investigated for its potential in reducing brain β-amyloid peptide (Aβ) production, a hallmark of Alzheimer's disease. []

Relevance: BMS-299897 is structurally related to N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-phenyloxalamide through the presence of the (4-chlorophenyl)sulfonyl group. This shared moiety suggests that BMS-299897 could provide insights into the binding properties and potential off-target effects associated with this specific chemical group in N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-phenyloxalamide. []

BMS-433796 ((S)-2-((S)-2-(3,5-difluorophenyl)-2-hydroxyacetamido)-N-((S,Z)-3-methyl-4-oxo-4,5-dihydro-3H-benzo[d][1,2]diazepin-5-yl)propanamide)

Compound Description: Similar to BMS-299897, BMS-433796 also acts as a γ-secretase inhibitor, aiming to reduce Aβ production in the brain as a potential treatment strategy for Alzheimer's disease. []

Relevance: Although BMS-433796 doesn't share a direct structural resemblance to N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-phenyloxalamide, its classification as a γ-secretase inhibitor highlights the significance of exploring a diverse range of chemical scaffolds for targeting this enzyme. This knowledge could be valuable when considering modifications or alternative approaches for N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-phenyloxalamide if it exhibits any interactions with γ-secretase. []

5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-thiol

Compound Description: This compound serves as a key intermediate in the synthesis of several series of new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives. [] These derivatives are being investigated as potential drug candidates for the treatment of Alzheimer's disease.

Relevance: This compound shares the 1-[(4-chlorophenyl)sulfonyl]-piperidinyl moiety with N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-phenyloxalamide. [] This structural similarity highlights the importance of this specific group in different chemical contexts and could provide insights into its potential role in biological activity.

5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-{[N-(substituted)-2-acetamoyl]thio]}-1,3,4-oxadiazole (8a-n)

Compound Description: This series represents N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus. Compound 8g, bearing a 2-methylphenyl group, emerged as the most potent growth inhibitor against several bacterial strains, including Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. []

Relevance: These compounds share the 1-[(4-chlorophenyl)sulfonyl]piperidinyl moiety with N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-phenyloxalamide. [] Understanding the structure-activity relationship of this series, particularly the influence of different N-substitutions on antibacterial activity, could offer valuable insights for modifying N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-phenyloxalamide to potentially enhance its biological profile or explore different therapeutic applications.

Properties

CAS Number

898406-68-3

Product Name

N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-phenyloxalamide

IUPAC Name

N-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-phenyloxamide

Molecular Formula

C21H24ClN3O4S

Molecular Weight

449.95

InChI

InChI=1S/C21H24ClN3O4S/c22-16-9-11-19(12-10-16)30(28,29)25-15-5-4-8-18(25)13-14-23-20(26)21(27)24-17-6-2-1-3-7-17/h1-3,6-7,9-12,18H,4-5,8,13-15H2,(H,23,26)(H,24,27)

InChI Key

BXXPTSFARDXKGG-UHFFFAOYSA-N

SMILES

C1CCN(C(C1)CCNC(=O)C(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.